4-Methyl-3-(pentyloxy)benzoic acid

Catalog No.
S8154886
CAS No.
M.F
C13H18O3
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-3-(pentyloxy)benzoic acid

Product Name

4-Methyl-3-(pentyloxy)benzoic acid

IUPAC Name

4-methyl-3-pentoxybenzoic acid

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C13H18O3/c1-3-4-5-8-16-12-9-11(13(14)15)7-6-10(12)2/h6-7,9H,3-5,8H2,1-2H3,(H,14,15)

InChI Key

GWKMMAFZDLLMBV-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=CC(=C1)C(=O)O)C

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)C(=O)O)C

4-Methyl-3-(pentyloxy)benzoic acid is an organic compound with the molecular formula C13H18O3C_{13}H_{18}O_3 and a molecular weight of approximately 222.28 g/mol. It features a benzoic acid structure substituted with a pentyloxy group at the 3-position and a methyl group at the 4-position. This compound is characterized by its white solid form and has notable physical properties, including a melting point of 271-273 °C and a predicted boiling point of approximately 555.6 °C .

The compound is soluble in solvents such as acetone and dimethyl sulfoxide, albeit slightly when heated . Its pKa value is estimated to be around 3.72, indicating its acidic nature .

Typical for carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.

These reactions are significant in synthetic organic chemistry for modifying the compound into derivatives that may exhibit different properties or biological activities.

The synthesis of 4-Methyl-3-(pentyloxy)benzoic acid can be achieved through several methods:

  • Direct Alkylation: Starting from 4-methylbenzoic acid, a pentyloxy group can be introduced through alkylation reactions.
  • Esterification Reactions: Reacting 4-methyl-3-hydroxybenzoic acid with pentyloxy alcohol in the presence of acid catalysts.
  • Use of Reagents: Employing reagents such as thionyl chloride or phosphorus oxychloride to facilitate the introduction of the pentyloxy group.

These methods allow for the efficient production of this compound for research and industrial applications.

4-Methyl-3-(pentyloxy)benzoic acid has several applications, particularly in:

  • Pharmaceutical Industry: As a potential intermediate in drug synthesis or as a lead compound for developing new therapeutic agents.
  • Chemical Research: Used in studies exploring structure-activity relationships due to its unique functional groups.
  • Material Science: Investigated for use in polymer chemistry due to its ability to modify polymer properties.

Interaction studies involving 4-Methyl-3-(pentyloxy)benzoic acid focus on its reactivity with other compounds and its biological interactions. These studies are crucial for understanding:

  • Drug Interactions: How this compound might interact with other pharmaceutical agents.
  • Biochemical Pathways: Its role in metabolic pathways if it exhibits significant biological activity.

Such investigations help elucidate the compound's potential therapeutic uses and safety profiles.

Several compounds share structural similarities with 4-Methyl-3-(pentyloxy)benzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzoic Acid, 2-methyl-3-(pentyloxy)C13H18O3C_{13}H_{18}O_3Contains a different methyl positioning
3-Iodo-4-(pentyloxy)benzoic AcidC13H17O3IC_{13}H_{17}O_3IContains iodine instead of a methyl group
Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoateC22H23NO4C_{22}H_{23}NO_4Incorporates an isoxazole ring

Uniqueness:

The uniqueness of 4-Methyl-3-(pentyloxy)benzoic acid lies in its specific combination of functional groups (methyl and pentyloxy), which influences its physical properties and potential biological activities. This combination may result in distinct interactions compared to other similar compounds listed above.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

222.125594432 g/mol

Monoisotopic Mass

222.125594432 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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